1-Chloro-6,8-difluoroisoquinoline
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Overview
Description
1-Chloro-6,8-difluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 1-Chloro-6,8-difluoroisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituents.
Chemical Reactions Analysis
1-Chloro-6,8-difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-Chloro-6,8-difluoroisoquinoline has a wide range of applications in scientific research:
Pharmaceuticals: The compound is used in the development of drugs due to its enhanced biological activity.
Materials Science: The compound’s unique properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Chloro-6,8-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, fluorinated isoquinolines have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to antibacterial effects .
Comparison with Similar Compounds
1-Chloro-6,8-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1-Chloro-6,7-difluoroisoquinoline: Similar in structure but with fluorine atoms at different positions, leading to variations in biological activity and physical properties.
Fluoroquinolines: These compounds, such as ciprofloxacin, are well-known for their antibacterial properties and are widely used in medicine.
Other Fluorinated Isoquinolines: Compounds like 1-(benzylthio)isoquinolines exhibit significant biological activity and are used in various research applications.
Properties
IUPAC Name |
1-chloro-6,8-difluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-8-5(1-2-13-9)3-6(11)4-7(8)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIXBDSERYEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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